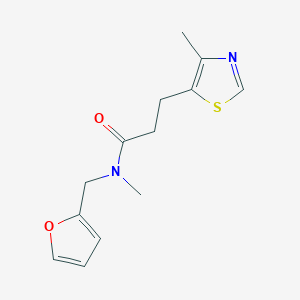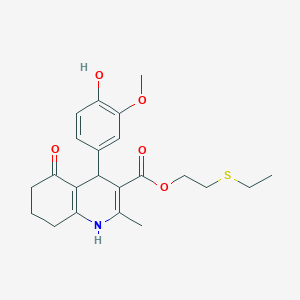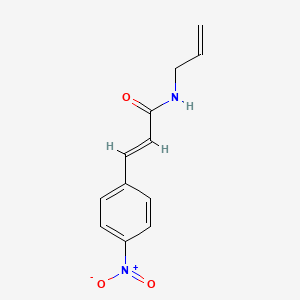![molecular formula C19H21NO3 B5221244 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B5221244.png)
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide, also known as MPEP, is a chemical compound that belongs to the class of acrylamide derivatives. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor involved in various physiological processes, including learning and memory, anxiety, and pain perception. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide acts as a selective antagonist of mGluR5, which is a subtype of metabotropic glutamate receptors that are involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide binds to the allosteric site of mGluR5 and inhibits its activation by glutamate, which leads to a reduction in the downstream signaling pathways that are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of anxiety-like behavior. 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in the regulation of neuronal excitability. In addition, 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of the downstream signaling pathways that are involved in various physiological processes. However, the main limitation of using 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide in lab experiments is its potential off-target effects on other receptors and signaling pathways, which may lead to unwanted side effects and confounding results.
Direcciones Futuras
There are several future directions for the research on 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide and its potential therapeutic applications. One direction is to investigate the use of 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Another direction is to develop more selective and potent mGluR5 antagonists that have fewer off-target effects and better pharmacokinetic properties. Finally, further studies are needed to elucidate the precise mechanisms of action of 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide and its downstream signaling pathways in various physiological processes.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide involves the reaction between 3-(4-methoxyphenyl)acryloyl chloride and 2-(4-methylphenoxy)ethylamine in the presence of a base catalyst. The reaction yields 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorders. 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide has also been studied for its potential analgesic effects in animal models of chronic pain.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-3-8-18(9-4-15)23-14-13-20-19(21)12-7-16-5-10-17(22-2)11-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVGEYNBQEZAP-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5221198.png)
![ethyl {5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5221205.png)

![(3R*,4R*)-1-(4-fluoro-2-methoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5221224.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B5221230.png)
![diethyl [3-(2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5221242.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![4-propoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221280.png)